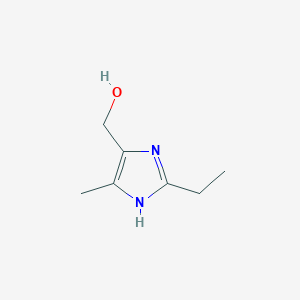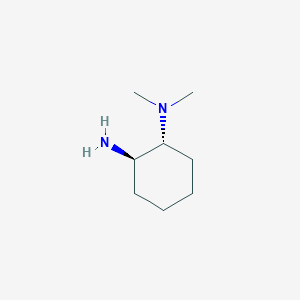
(2-Etil-4-metil-1H-imidazol-5-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features an ethyl group at position 2, a methyl group at position 4, and a hydroxymethyl group at position 5 of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Aplicaciones Científicas De Investigación
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a variety of targets due to their versatile nature . They are key components in functional molecules used in a diverse range of applications .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, leading to a range of biochemical changes . For instance, some imidazole derivatives inhibit the activity of certain enzymes, affecting the biosynthesis of specific amino acids .
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under different catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to optimize the production process . These methods aim to reduce reaction times and improve the overall sustainability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-methylimidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Methyl-5-imidazolemethanol: Similar structure but with different substituents, leading to variations in reactivity and applications.
1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol:
Uniqueness
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a methyl group, and a hydroxymethyl group allows for diverse reactivity and makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVBBCKYNCMEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543527 |
Source


|
| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94887-76-0 |
Source


|
| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)





![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)




![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
